N-Acetyl-7-deoxyneuraminic acid
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Overview
Description
N-Acetyl-7-deoxyneuraminic acid (Neu5Ac) is a sialic acid that is commonly found in glycoproteins and glycolipids on the surface of mammalian cells. It plays a crucial role in various biological processes, including cell adhesion, immune response, and signal transduction. In recent years, Neu5Ac has gained significant attention due to its potential applications in scientific research.
Mechanism Of Action
N-Acetyl-7-deoxyneuraminic acid exerts its effects through various mechanisms, including its role in cell adhesion and signal transduction. It binds to specific receptors on the surface of cells, which triggers a cascade of signaling events that regulate various cellular processes.
Biochemical And Physiological Effects
N-Acetyl-7-deoxyneuraminic acid has been shown to have various biochemical and physiological effects. It has been shown to modulate immune responses, regulate cell adhesion, and play a role in the development of certain diseases, such as cancer and autoimmune disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of N-Acetyl-7-deoxyneuraminic acid is its specificity for sialidase enzymes, which makes it a valuable substrate for sialidase activity assays. However, its high cost and limited availability can be a limitation for some experiments.
Future Directions
There are several future directions for N-Acetyl-7-deoxyneuraminic acid research, including the development of new methods for its synthesis and the exploration of its potential applications in drug discovery and disease diagnosis. Additionally, further studies are needed to elucidate the role of N-Acetyl-7-deoxyneuraminic acid in various cellular processes and its potential therapeutic applications.
In conclusion, N-Acetyl-7-deoxyneuraminic acid is a sialic acid that plays a crucial role in various biological processes. Its potential applications in scientific research make it a valuable tool for studying cellular processes and disease mechanisms. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Synthesis Methods
N-Acetyl-7-deoxyneuraminic acid can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce N-Acetyl-7-deoxyneuraminic acid, while enzymatic synthesis utilizes enzymes to catalyze the synthesis of N-Acetyl-7-deoxyneuraminic acid. The enzymatic synthesis method is preferred due to its high yield and specificity.
Scientific Research Applications
N-Acetyl-7-deoxyneuraminic acid has been extensively studied for its potential applications in scientific research. It has been used as a substrate for sialidase activity assays, which are used to measure the activity of sialidase enzymes. N-Acetyl-7-deoxyneuraminic acid has also been used as a ligand for lectin binding assays, which are used to study the interactions between lectins and glycoproteins.
properties
CAS RN |
117193-31-4 |
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Product Name |
N-Acetyl-7-deoxyneuraminic acid |
Molecular Formula |
C11H19NO8 |
Molecular Weight |
293.27 g/mol |
IUPAC Name |
(2S,4S,5R,6S)-5-acetamido-6-[(2S)-2,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO8/c1-5(14)12-9-7(16)3-11(19,10(17)18)20-8(9)2-6(15)4-13/h6-9,13,15-16,19H,2-4H2,1H3,(H,12,14)(H,17,18)/t6-,7-,8-,9+,11-/m0/s1 |
InChI Key |
OJKMRYAMSZNUHX-HQCZOREISA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1C[C@@H](CO)O)(C(=O)O)O)O |
SMILES |
CC(=O)NC1C(CC(OC1CC(CO)O)(C(=O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1CC(CO)O)(C(=O)O)O)O |
synonyms |
N-acetyl-7-deoxyneuraminic acid NA-7-DNMA |
Origin of Product |
United States |
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